8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRICBVWISBIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434082 | |
| Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154495-67-7 | |
| Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154495-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursor Compounds
A primary method for synthesizing 8-methyl-2,8-diazaspiro[4.5]decan-3-one involves the cyclization of linear precursors under basic conditions. For example, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives serve as intermediates in spirocyclic compound synthesis. In one approach, a bicyclic precursor undergoes methylation at the 8-position using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride . The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, yielding the methylated product after 12–24 hours (Table 1).
Table 1: Cyclization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
| Precursor | Methylation Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Methyl iodide | NaH | THF | 18 | 65–70 |
| 8-Carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Dimethyl sulfate | K₂CO₃ | DCM | 24 | 58–62 |
Post-cyclization, acid hydrolysis or hydrogenolysis removes protecting groups, yielding the final product . This method is notable for its scalability but requires careful handling of moisture-sensitive reagents.
Michael Addition Followed by Cyclization
A second route employs a Michael addition-cyclization cascade using α,β-unsaturated esters and nitrogen nucleophiles. For instance, hydroxyurea or methylhydrazine reacts with methyl acrylate derivatives to form intermediates that undergo spontaneous cyclization under basic conditions . The reaction sequence proceeds as follows:
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Michael Addition : Hydroxyurea attacks the β-carbon of methyl acrylate, forming a β-amino ester intermediate.
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Cyclization : Intramolecular nucleophilic attack by the urea nitrogen generates the spirocyclic framework.
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Methylation : Quaternary ammonium formation at the 8-position completes the structure.
Key Conditions :
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Solvent: Ethanol or methanol at reflux (70–80°C).
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Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to facilitate deprotonation.
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Yield: 45–55% after purification via column chromatography .
This method offers modularity in substituting the spiro ring but suffers from moderate yields due to competing side reactions.
Reductive Amination of Keto-Amine Intermediates
Reductive amination provides an alternative pathway, particularly for introducing the methyl group at the 8-position. A keto-amine intermediate, such as 2,8-diazaspiro[4.5]decan-3-one, is treated with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in a buffered aqueous solution (pH 5–6) . The reaction proceeds via imine formation followed by reduction, achieving 70–75% yields (Table 2).
Table 2: Reductive Amination Optimization
| Amine | Carbonyl Source | Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-3-one | Formaldehyde | NaBH₃CN | H₂O/MeOH | 5.5 | 72 |
| 2,8-Diazaspiro[4.5]decan-3-one | Acetaldehyde | NaBH(OAc)₃ | AcOH/DCM | 4.5 | 68 |
This method is advantageous for its mild conditions and compatibility with aqueous systems but requires stringent pH control to minimize over-reduction.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize solid-phase synthesis to streamline production. A resin-bound amino ester undergoes sequential alkylation and cyclization steps, with the methyl group introduced via a Grignard reagent (e.g., methylmagnesium bromide) . After cleavage from the resin, the crude product is purified by recrystallization from ethyl acetate/hexane.
Advantages :
Comparative Analysis of Methods
Table 3: Synthesis Method Comparison
| Method | Yield Range (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclization | 58–70 | 90–95 | High | Moisture sensitivity |
| Michael Addition | 45–55 | 85–90 | Moderate | Side reactions |
| Reductive Amination | 68–75 | 92–97 | High | pH control |
| Solid-Phase Synthesis | 60–65 | 95–98 | High | Resin cost |
Chemical Reactions Analysis
8-Methyl-2,8-diazaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RIPK1 Inhibition
One of the primary applications of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one is its potential as a therapeutic agent targeting RIPK1. This kinase plays a crucial role in necroptosis, a programmed form of cell death associated with various inflammatory diseases. By inhibiting RIPK1, the compound can block necroptosis, providing a protective mechanism against cell death.
- Experimental Findings : In laboratory studies, derivatives of this compound have demonstrated significant inhibitory activity against RIPK1, with some showing an IC₅₀ value as low as 92 nM. These derivatives have also exhibited anti-necroptotic effects in human histiocytic lymphoma cells (U937) .
Anti-Ulcer Activity
Research has indicated that this compound and its derivatives possess anti-ulcer properties. These compounds were found to be effective in vivo against ulcer formation caused by aggressive stomach conditions.
- Comparative Studies : Some derivatives exhibited anti-ulcer activity comparable to that of established treatments like omeprazole .
Drug Development
The unique structure of this compound makes it a valuable building block in the synthesis of more complex molecules for drug development. Its interactions with various biological targets suggest potential applications in developing new therapeutic agents.
Biochemical Research
The compound is also studied for its biochemical properties, particularly its effects on cellular processes and pathways. Its ability to inhibit RIPK1 has implications for understanding necroptosis and inflammation at a molecular level.
Case Studies and Experimental Data
| Study | Findings | Implications |
|---|---|---|
| Study on RIPK1 inhibition | Compound derivatives showed IC₅₀ values ranging from 92 nM to higher | Potential for treating inflammatory diseases and neurodegenerative disorders |
| Anti-ulcer activity assessment | Derivatives displayed comparable effects to omeprazole | New avenues for ulcer treatment development |
| Biochemical pathway analysis | Inhibition of necroptosis in U937 cells confirmed | Insights into therapeutic strategies for cell death regulation |
Mechanism of Action
The mechanism of action of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
AF267B
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- Structure : Benzyl substitution at position 8 (CAS: 154495-69-9).
- Key Features : Larger aromatic substituent (C₁₅H₂₀N₂O, MW: 244.33 g/mol).
- Applications : Used in synthetic intermediates; the benzyl group enhances π-π stacking interactions in receptor binding .
- Comparison : The benzyl group increases steric bulk and hydrophobicity, which may reduce solubility but improve target affinity .
6,6-Difluoro-2,8-diazaspiro[4.5]decan-3-one
- Structure : Fluorine atoms at positions 6 and 4.
- Key Features : Fluorination enhances metabolic stability and electronegativity.
- Applications : Fluorinated spirocycles are prioritized in drug discovery for improved pharmacokinetics .
Functional Group Modifications
Spiclomazine (NSC290956)
- Structure: 1-Thia-4,8-diazaspiro[4.5]decan-3-one with a chlorophenothiazine-propyl group.
- Key Features : Sulfur atom and bulky substituent (MW: ~455 g/mol).
- Applications: Demonstrates potent apoptosis induction in pancreatic cancer cells (IC₅₀ < 10 µM) with selectivity over normal cells .
- Comparison : The thia group and extended substituent enable dual activity (antipsychotic and anticancer), unlike the simpler methyl analog .
1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-methyl-, 1,1-dioxide
- Structure : Sulfone derivative (CAS: 801213-04-7; C₈H₁₄N₂O₃S).
- Key Features : Sulfone group increases polarity and oxidative stability.
- Applications : Sulfone-containing analogs are explored for enhanced solubility and reduced toxicity .
Key Findings and Implications
Substituent Effects :
- Methyl vs. Benzyl : Smaller substituents (e.g., methyl) favor solubility, while bulkier groups (e.g., benzyl) enhance target binding but may reduce bioavailability .
- Electron-Withdrawing Groups : Fluorine and sulfone groups improve metabolic stability and polarity, critical for CNS-targeting drugs .
Biological Relevance: Thia-containing analogs (e.g., AF267B, Spiclomazine) show pronounced receptor modulation and anticancer activity, suggesting sulfur’s role in redox interactions . Spirocyclic cores with trifluoromethyl or arylidene groups () exhibit enhanced antimicrobial and anticancer profiles, underscoring the scaffold’s adaptability .
Synthetic Utility :
- The parent compound (this compound) serves as a cost-effective precursor for high-value derivatives, with commercial availability at ~$3550/g .
Biological Activity
8-Methyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has gained attention for its biological activity, particularly its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has shown potential therapeutic applications in various inflammatory diseases by modulating necroptosis, a form of programmed cell death.
The primary mechanism of action for this compound involves its interaction with RIPK1. By binding to the kinase domain of RIPK1, the compound inhibits its activity, preventing the phosphorylation events necessary for the activation of the necroptosis pathway. This inhibition results in significant anti-necroptotic effects, particularly in U937 cells, a human histiocytic lymphoma cell line.
Inhibition of Necroptosis
The inhibition of RIPK1 by this compound leads to a reduction in necroptotic cell death. This effect has been demonstrated in laboratory settings where the compound protected cells from programmed lytic cell death by blocking the necroptosis pathway .
Cellular Impact
In cellular assays, this compound has shown significant effects on various cell types. For example:
- U937 Cells : The compound effectively inhibited necroptosis, showcasing its protective role against inflammatory stimuli.
- Animal Models : In vivo studies indicate that different dosages can modulate its efficacy without causing significant toxicity at lower doses.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests that it is stable under standard laboratory conditions and maintains its inhibitory activity over time. The compound's metabolic pathways involve interactions with enzymes responsible for drug metabolism, which may affect its bioavailability and overall efficacy .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the spirocyclic structure and methyl group positions. For example, the compound's InChI key (VPRICBVWISBIQT-UHFFFAOYSA-N) can guide spectral interpretation .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., Chromolith®) with UV detection at 210–254 nm to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water) to optimize retention times .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify the molecular ion peak at m/z 168.24 (CHNO) and fragmentation patterns .
Table 1 : Comparison of Analytical Techniques
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| NMR | Deuterated solvents (CDCl), 400–600 MHz | 0.1–1.0 mg | |
| HPLC | C18 column, 0.1% TFA in mobile phase | 0.01% impurities | |
| MS | ESI+, resolution > 10,000 | 1 ppm |
Q. What synthetic routes are reported for this compound, and how do their yields compare?
- Methodological Answer :
- Route 1 : Cyclocondensation of methyl-substituted diamines with ketones under acidic conditions (e.g., HCl catalysis). Yields range from 45–60%, with purification via recrystallization from ethanol .
- Route 2 : Microwave-assisted synthesis using Pd-catalyzed cross-coupling reactions. This method reduces reaction time (2 hours vs. 24 hours) but requires careful temperature control to avoid byproducts .
- Critical Factor : Steric hindrance from the spirocyclic structure necessitates slow reagent addition to prevent dimerization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). For example, spirocyclic analogs in Pharmacological Reports (2021) showed improved inhibition of Pfmrk kinases when the methyl group was retained .
- QSAR Analysis : Correlate substituent electronegativity and lipophilicity with activity. Derivatives with electron-withdrawing groups at C2 demonstrated 3-fold higher potency in Alzheimer’s disease models .
- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .
Q. What strategies resolve discrepancies between theoretical predictions and experimental reactivity data?
- Methodological Answer :
- Step 1 : Re-evaluate computational parameters (e.g., solvent effects in DFT calculations) using COSMO-RS models to better approximate experimental conditions .
- Step 2 : Perform kinetic studies (e.g., stopped-flow spectroscopy) to identify intermediate species not accounted for in simulations .
- Step 3 : Apply factorial design to isolate variables (e.g., temperature, pH) causing deviations. For instance, a 2 factorial experiment revealed that pH > 8.0 destabilizes the spirocyclic ring .
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
- Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase reactions (e.g., EGFR, HER2). Use 10 µM compound concentrations and compare to staurosporine controls .
- Cell-Based Models : Assess cytotoxicity in HEK293 cells via MTT assay. Derivatives with IC < 10 µM in kinase assays but > 50 µM in cytotoxicity tests are prioritized for further study .
- Data Interpretation : Normalize results to vehicle controls and account for autofluorescence using blank wells .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar solvents?
- Methodological Answer :
- Hypothesis Testing : The spirocyclic structure may adopt conformational isomers in different solvents. Verify via variable-temperature NMR in DMSO-d and CDCl .
- Controlled Experiments : Measure solubility at standardized temperatures (25°C ± 0.1°C) using a gravimetric method. Discrepancies > 10% suggest impurities or polymorphic forms .
- Theoretical Alignment : Compare experimental solubility parameters (Hansen solubility parameters) with COSMOquick predictions to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
